Aspidin

Anticancer Ovarian Cancer Apoptosis

Aspidin BB (CAS 584-28-1) is a structurally defined phloroglucinol derivative with established pharmacological benchmarks: IC50 of 15.02 μM in HO-8910 ovarian cancer cells, MIC values of 15.63–62.5 μg/mL against S. aureus and 7.81–15.63 μg/mL against P. acnes. Its distinct melting point (124–125°C) and UV profile (λmax 230, 290 nm) enable identity verification. Unlike uncharacterized analogs, Aspidin BB delivers reproducible, literature-consistent data, making it indispensable for apoptosis assays, antimicrobial screening, and analytical method validation.

Molecular Formula C25H32O8
Molecular Weight 460.5 g/mol
CAS No. 584-28-1
Cat. No. B1208479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspidin
CAS584-28-1
Synonymsaspidin
aspidin BB
Molecular FormulaC25H32O8
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O
InChIInChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3
InChIKeyPLGZOIJJUOHZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspidin BB (CAS 584-28-1): A Reference Phloroglucinol Derivative for Antimicrobial and Anticancer Research


Aspidin BB (CAS 584-28-1), a phloroglucinol derivative isolated from ferns of the Dryopteris genus, serves as a foundational natural product in the study of antimicrobial and anticancer mechanisms [1]. It is a carboxylic ester with a molecular formula of C25H32O8 and a molecular weight of 460.52 g/mol [2]. While numerous phloroglucinol analogs exist, aspidin BB is a well-characterized reference compound with a defined profile of activity across multiple biological assays, making it a critical baseline for evaluating structural modifications and understanding structure-activity relationships within this chemical class [3].

Why a Generic Phloroglucinol Cannot Substitute for Aspidin BB (CAS 584-28-1) in Research Protocols


The term 'phloroglucinol derivative' encompasses a wide array of compounds with significantly divergent biological activities. Substituting a generic or less-characterized analog for Aspidin BB introduces substantial experimental variability and risks invalidating research outcomes. As demonstrated by comparative anthelmintic studies, the potency of even closely related compounds like aspidin, flavaspidic acid, and desaspidin varies considerably [1]. Furthermore, the antibacterial efficacy of aspidin BB serves as a distinct benchmark against which newer, more potent derivatives like aspidin VB and CB are compared, confirming that minor structural changes lead to major differences in Minimum Inhibitory Concentration (MIC) [2]. Therefore, precise compound identity is not interchangeable; selecting Aspidin BB is essential for obtaining reproducible, literature-consistent data that can be meaningfully compared to the established body of scientific evidence.

Quantitative Evidence for Aspidin BB (CAS 584-28-1) Differentiating It from Its Closest Analogs


Benchmark Anticancer Potency in Human Ovarian Cancer Cells: Aspidin BB vs. Aspidin PB

Aspidin BB demonstrates a time-dependent cytotoxic effect on human ovarian HO-8910 cells, with IC50 values of 15.02 μM after 72h of treatment [1]. While a direct head-to-head comparison in the same cell line is not available, this potency can be contextualized against another aspidin analog, Aspidin PB, which was tested in human hepatocarcinoma HepG2 cells and exhibited a 72h IC50 of 10.59 μM [2]. Both compounds are potent, but the specific activity of aspidin BB in HO-8910 cells, coupled with its defined mechanism of action involving mitochondrial apoptosis and S-phase arrest, makes it a standard tool for ovarian cancer research.

Anticancer Ovarian Cancer Apoptosis

Broad-Spectrum Antimicrobial Benchmark: Aspidin BB's Activity Against Staphylococcus aureus and Propionibacterium acnes

Aspidin BB exhibits quantifiable antibacterial activity against clinically relevant Gram-positive bacteria. Against standard and clinical strains of S. aureus, its Minimum Inhibitory Concentration (MIC) ranges from 15.63 μg/mL to 62.5 μg/mL [1]. Against P. acnes, the MIC is more potent, ranging from 7.81 to 15.63 μg/mL [2]. This established activity profile serves as a baseline for evaluating novel phloroglucinols. For instance, a patent describes Aspidin CB as having 'higher antibacterial activity' than aspidin BB, underscoring that aspidin BB is the recognized standard against which new antimicrobial compounds in this class are compared [3].

Antibacterial Staphylococcus aureus Propionibacterium acnes

Moderate Antifungal Activity Against Trichophyton rubrum as a Reference Point

The antifungal activity of aspidin BB has been quantified against the dermatophyte Trichophyton rubrum, a common cause of fungal skin infections. Aspidin BB inhibits T. rubrum with a Minimum Inhibitory Concentration (MIC) of 25.0 μg/mL [1]. This value is less potent than that reported for another methylphloroglucinol derivative, aspidin PB, which has a reported MIC range of 20-40 μg/mL against dermatophytes [2]. This establishes aspidin BB's specific activity level within the class, providing a reference for comparative studies of antifungal phloroglucinols and their mechanism of action, which involves the inhibition of ergosterol biosynthesis.

Antifungal Trichophyton rubrum Ergosterol

Potent but Not the Most Potent Anthelmintic: Aspidin's Defined Rank Against Schistosoma mansoni

A comparative study of phloroglucinol derivatives against the parasitic flatworm Schistosoma mansoni revealed a clear efficacy ranking. All worm pairs were killed after 24 hours of incubation with aspidin at concentrations of 25-100 μM [1]. Under the same conditions, desaspidin also killed all worms at 25-100 μM, while flavaspidic acid required a higher minimum concentration of 50 μM to achieve the same effect. This places aspidin's potency as equal to desaspidin and greater than flavaspidic acid in this specific assay. This study also confirmed that other analogs, desaspidinol and filicinic acid, showed no activity at the tested concentrations (10-100 μM) [1].

Anthelmintic Schistosoma mansoni Parasitology

Procurement-Relevant Physicochemical Profile: Verified Identity and Handling Properties

Procuring a compound with verifiable identity and known handling properties is essential for experimental reproducibility. Aspidin (CAS 584-28-1) has a precisely defined melting point of 124-125°C and characteristic UV absorption maxima at 230 nm (ε 25,500) and 290 nm (ε 21,300) in cyclohexane [1]. These spectral data provide unambiguous benchmarks for identity confirmation and purity assessment upon receipt. Its solubility profile is distinct: it is soluble in ether, benzene, and chloroform, less soluble in petroleum ether, and sparingly soluble in methanol, ethanol, and acetone [1]. This specific solubility signature differentiates it from other phloroglucinols and is critical information for planning stock solution preparation and experimental workflows, mitigating the risk of unexpected precipitation or loss of compound.

Physicochemical Solubility Analytical Standard

Validated Research Applications for Aspidin BB (CAS 584-28-1) Based on Differential Evidence


As a Standard Reference Compound in Ovarian Cancer Apoptosis Research

Based on its established IC50 value of 15.02 μM in HO-8910 cells [1], Aspidin BB should be used as a positive control or reference standard in any study investigating mitochondrial apoptosis or S-phase arrest in human ovarian cancer cell lines. Its well-defined mechanism—involving Bcl-2/Bax modulation and caspase-3 activation—makes it a valuable tool for benchmarking the efficacy of novel compounds and validating assay conditions.

As a Baseline Comparator in Antibacterial Drug Discovery Programs

Given its quantifiable MIC values against S. aureus (15.63-62.5 μg/mL) [2] and P. acnes (7.81-15.63 μg/mL) [3], Aspidin BB is an essential benchmark for evaluating the potency of new synthetic or naturally-derived antibacterial agents. As demonstrated in patent literature, its activity serves as the standard against which more potent phloroglucinol analogs like Aspidin VB and CB are measured [4].

As a Defined-Potency Positive Control in Anthelmintic Screening Assays

For in vitro screening of novel anthelmintic compounds against S. mansoni, Aspidin is a valuable positive control with a precisely known effective concentration (≥25 μM for 100% lethality at 24h) [5]. Its known rank-order potency relative to other phloroglucinols (equipotent to desaspidin, more potent than flavaspidic acid) allows researchers to calibrate assay sensitivity and contextualize the efficacy of test compounds.

As an Analytical Standard for Phloroglucinol Derivative Characterization

With its distinct melting point (124-125°C) and UV absorption profile (max 230, 290 nm) [6], Aspidin can be used as a physicochemical reference standard for the identification and purity assessment of phloroglucinol-containing fractions or isolates. Its solubility profile in various solvents is critical for developing robust and reproducible analytical methods like HPLC or TLC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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